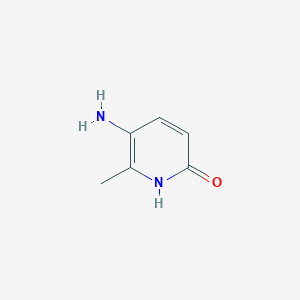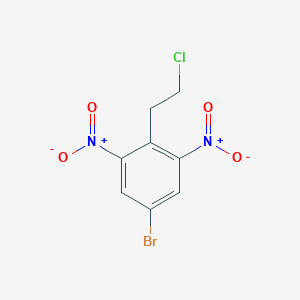
4-bromo-3-acétate de méthyle indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester is a brominated derivative of indole, specifically modified at the 4-position with a bromine atom and at the 3-position with an acetic acid methyl ester group. This structure suggests that the compound could be of interest in the field of organic chemistry due to the reactivity of the bromine atom and the potential for further functionalization at the acetic acid moiety.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester, they offer insights into similar bromination reactions and esterification processes that could be applied to its synthesis. For instance, the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester is achieved through a series of steps including bromination, oxidation, and esterification . This suggests that a similar approach could be taken for the synthesis of (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester, starting from an indole derivative and introducing the bromine and ester groups through controlled chemical reactions.
Molecular Structure Analysis
The molecular structure of (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester would feature an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 4-position would likely influence the electronic properties of the molecule, potentially activating the indole ring towards nucleophilic substitution reactions. The acetic acid methyl ester group at the 3-position would introduce an ester functional group, which is known for its versatility in chemical synthesis.
Chemical Reactions Analysis
The bromine atom in the compound is a reactive site that could participate in various chemical reactions. For example, the regioselective dibromination of methyl indole-3-carboxylate described in one of the papers indicates that bromine can be introduced in a controlled manner to indole derivatives. This reactivity could be exploited in further functionalization reactions, such as Suzuki coupling or other cross-coupling reactions, to synthesize more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester would be influenced by both the bromine and ester groups. The bromine would increase the molecular weight and could affect the boiling point and density of the compound. The ester group would contribute to the compound's solubility in organic solvents and could also affect its boiling point. The presence of these functional groups would also influence the compound's spectroscopic properties, such as NMR and IR spectra, which are commonly used for identification and characterization .
Applications De Recherche Scientifique
Production biotechnologique
L'indole et ses dérivés, y compris le 4-bromo-3-acétate de méthyle indole, jouent un rôle important dans la production biotechnologique pour des applications industrielles . Ils sont utilisés dans la production de colorants naturels et présentent une bioactivité prometteuse avec un potentiel thérapeutique pour traiter les maladies humaines .
Applications dans les arômes et parfums
L'indole est apprécié pour son application dans l'industrie alimentaire et la parfumerie . En tant que dérivé de l'indole, le this compound peut également avoir des applications potentielles dans ces industries.
Chimie pharmaceutique
Les indoles substitués, tels que le this compound, sont considérés comme des « structures privilégiées » en chimie pharmaceutique en raison de leur liaison à haute affinité à de nombreux récepteurs . Ils présentent des activités antitumorales, antibactériennes, antivirales ou antifongiques .
Synthèse d'alcaloïdes
Les dérivés de l'indole sont des parties prévalentes présentes dans certains alcaloïdes . Le this compound pourrait être utilisé dans la synthèse de ces alcaloïdes.
Signalisation bactérienne
L'indole est important dans la signalisation bactérienne . En tant que dérivé de l'indole, le this compound peut jouer un rôle dans ce processus. Par exemple, la suppression de l'indole synthase, un homologue de la méthyltransférase du méthyl indole-3-acétate, a altéré la formation de biofilms, la motilité et la virulence de certaines bactéries .
Traitement des maladies intestinales et hépatiques
De nouvelles connaissances sur les indoles et leurs dérivés, y compris le this compound, facilitent une meilleure compréhension de leur capacité à être utilisés comme médicaments et de leur application dans les maladies intestinales et hépatiques .
Mécanisme D'action
Target of Action
Methyl 4-bromoindole-3-acetate, also known as Methyl (4-bromo-1H-indol-3-yl)acetate, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , and they have been found in many important synthetic drug molecules . .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives are known to affect several mechanisms, including arresting cell cycle, regulating aromatase inhibitor oestrogen receptor, inhibiting tubulin, inhibiting tyrosine kinase, inhibiting topoisomerase, and inhibiting the adaptive immune pathway nfkb/pi3/akt/mtor .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities
Action Environment
It is known that the gut microbiota is involved in the bioconversion of indoles from tryptophan . This suggests that the gut microbiota and diet could potentially influence the action of Methyl 4-bromoindole-3-acetate.
Propriétés
IUPAC Name |
methyl 2-(4-bromo-1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLDTMGLWGZIHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646839 |
Source


|
| Record name | Methyl (4-bromo-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89245-37-4 |
Source


|
| Record name | Methyl (4-bromo-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

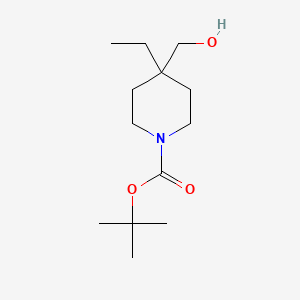
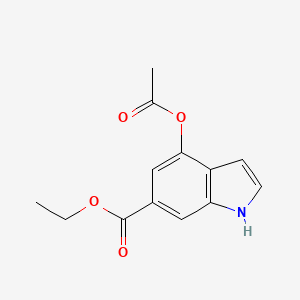
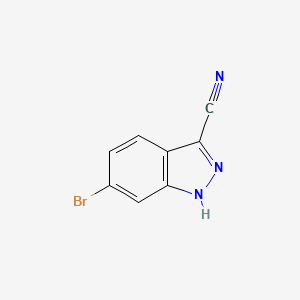

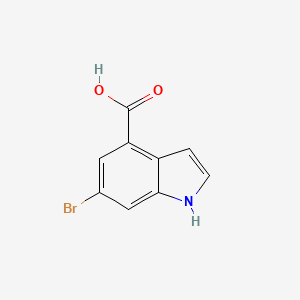

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)
![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)
![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)
